Product packaging for Direct Red 13(Cat. No.:CAS No. 1937-35-5)

Direct Red 13

Cat. No.: B156214
CAS No.: 1937-35-5
M. Wt: 712.7 g/mol
InChI Key: WZNGUHVOJYNZAA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Direct Red 13 (C.I. 22155, 1937-35-5) is a disodium salt-based double azo dye appearing as a brown powder . It exhibits good solubility in water, yielding a wine-red solution, and is also soluble in ethanol and cellosolve, but insoluble in other organic solvents . The dye displays characteristic color reactions in various acids and bases; for instance, it turns blue in concentrated sulfuric acid and produces an orange-brown precipitate with sodium hydroxide solution . In application, this compound is primarily used for the dyeing and printing of cellulose-based materials like cotton and viscose, where it demonstrates a good absorption rate with maximum affinity between 80–100 °C . Its use extends to other substrates including silk, polyamide, and leather coloring . On cellulose fibers, it produces a dark bluish-red shade, though it is noted for its sensitivity to salt during the dyeing process, requiring controlled application for even coloration . Its fastness properties include a light fastness of 4-5 and a washing fastness of 2 (on a standard scale) . Researchers should note that this dye is related to a class of azo compounds, some of which have been the subject of toxicological studies. While one supplier page mentions that this compound can decompose into benzidine, a restricted compound, and suggests a substitute dye, it is crucial to handle all chemical reagents with appropriate safety protocols . Independent research on a different dye, Disperse Red 13, has shown that azo dyes and their transformation products can possess mutagenic potential, underscoring the importance of rigorous safety assessments for all research materials . This product is provided For Research Use Only (RUO) and is not intended for personal, household, or commercial use beyond research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H22N6Na2O7S2 B156214 Direct Red 13 CAS No. 1937-35-5

Properties

IUPAC Name

disodium;6-amino-5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,39H,33-34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHOYLRUTRKFBM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023881
Record name C.I. Direct Red 13 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1937-35-5
Record name 1-Naphthalenesulfonic acid, 4-amino-3-((4'-((2-amino-8-hydroxy-6-sulfo- 1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Direct Red 13 disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-amino-3-[[4'-[(2-amino-8-hydroxy-6-sulphonatonaphthyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Spectroscopic and Analytical Characterization of Direct Red 13 and Its Transformation Products

Spectroscopic Techniques for Molecular Elucidation and Reaction Monitoring

Spectroscopic methods are crucial for understanding the chemical properties of Direct Red 13 and tracking changes it undergoes during various processes, such as degradation or transformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Decolorization Kinetics and Concentration Dynamics

UV-Vis spectroscopy is a widely used technique for monitoring the decolorization kinetics of dyes like this compound. scispace.comresearchgate.net This method relies on the principle that conjugated systems, such as the azo bonds (-N=N-) present in this compound, absorb light in the UV-Vis region of the spectrum, giving the dye its color. By measuring the decrease in absorbance at the dye's maximum wavelength (λmax) over time, the rate and extent of decolorization can be determined. scispace.comresearchgate.netresearchgate.net

UV-Vis spectrophotometry can provide a rough outline of the chemical structure of commercial dyes and is helpful in following the course of dyeing and dye degradation. scienceworldjournal.org The disappearance of characteristic absorption peaks in the UV-Vis spectrum during a treatment process indicates the breakdown of the chromophoric groups responsible for the color, such as the azo bonds. researchgate.nethnu.edu.cn

Research findings often present decolorization kinetics, which can frequently be approximated by pseudo-first-order models. researchgate.netresearchgate.net For instance, studies on the photocatalytic degradation of other direct dyes, like Direct Red 80, have shown that UV-Vis spectrophotometric detection can be used to monitor decolorization and aromatic ring degradation. researchgate.net The lack of any absorbance in the UV-Vis spectra can indicate complete aromatic ring degradation. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Structural Changes

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and characterizing covalent bonds. scienceworldjournal.orgmdpi.com By analyzing the vibrational modes of molecules, FTIR provides insights into the chemical structure and can detect changes that occur during reactions or degradation processes. mdpi.com

FTIR spectra of azo dyes typically show characteristic bands corresponding to various functional groups. scienceworldjournal.org These may include bands in the range of 3400-3309 cm⁻¹ for -OH and -NH stretching vibrations, 1382-1049 cm⁻¹ for -C-N bonds, and 1141-1010 cm⁻¹ for -S=O groups. scienceworldjournal.org A prominent band in the region of 1458-1411 cm⁻¹ is often attributed to the stretching vibration of the azo (-N=N-) group. scienceworldjournal.org

FTIR analysis can reveal the disappearance, reduction in intensity, or shift of characteristic peaks, indicating chemical changes. mdpi.com For example, in studies involving the degradation or interaction of dyes with other materials, shifts or changes in the intensity of bands associated with azo groups, hydroxyl groups, or sulfonate groups can provide evidence of bond breaking or formation. mdpi.comchemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Characterization (e.g., ¹³C-NMR)

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful technique for the detailed elucidation of molecular structure. researchgate.netslideshare.netacs.orgbeilstein-journals.org It provides information about the composition, connectivity, and stereochemistry of a molecule. acs.orgnih.gov

¹³C NMR spectroscopy is particularly useful for determining the number of non-equivalent carbon types in a molecule and provides information about the chemical environment of each carbon atom through its chemical shift. slideshare.nettandfonline.com The chemical shift range for ¹³C NMR is much broader than for ¹H NMR, typically ranging from 0 to 220 ppm. slideshare.net

Mass Spectrometry (MS) Techniques for Identification and Characterization of Transformation Products

Mass spectrometry is essential for the identification and characterization of transformation products formed during the degradation or reaction of this compound. MS techniques measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of compounds and their fragments. nih.gov

LC-MS is a hyphenated technique that combines the separation power of liquid chromatography (LC) with the detection and identification capabilities of mass spectrometry (MS). dyeindustry.comnajah.edu This is particularly useful for analyzing complex mixtures containing the parent dye and various transformation products, especially for non-volatile and polar compounds like sulfonated azo dyes. scispace.comepa.gov

LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase before they enter the mass spectrometer. nih.gov The MS detector then provides mass spectral data for each separated component, allowing for the determination of their molecular weights and, through fragmentation patterns (MS/MS or tandem MS), structural information. nih.govacs.org

LC-MS, particularly with electrospray ionization (ESI), is well-suited for the analysis of ionic and polar dyes. epa.gov The mass spectra can show molecular ions or characteristic fragment ions. epa.gov For instance, LC-ESI-MS/MS has been used to identify and characterize photocatalytic degradation products of dyes. scispace.com This technique offers high sensitivity and selectivity for targeted compounds in complex samples. nih.gov

GC/MS is another hyphenated technique that couples gas chromatography (GC) with mass spectrometry. researchgate.net GC is typically used for the separation of volatile or semi-volatile compounds. researchgate.net While sulfonated azo dyes like this compound are generally non-volatile and not directly amenable to GC/MS analysis without derivatization, this technique is valuable for identifying volatile transformation products that may be formed during degradation processes. scispace.com

In GC/MS, the separated components from the GC column enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries. researchgate.net

Studies on the degradation of other azo dyes have utilized GC/MS to identify breakdown products. researchgate.net For example, GC/MS has been employed to identify products from the oxidation and reduction of Disperse Red 13, including compounds like 2-chloro-4-nitro-benzamine and 4-nitro-benzamine. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Elucidating Degradation Pathways

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful technique for separating, identifying, and quantifying components in complex mixtures, particularly useful for elucidating the degradation pathways of organic compounds like this compound. LC/MS/MS allows for the detection of intermediate products formed during degradation processes, providing valuable information about how the parent dye molecule breaks down.

Studies on the degradation of similar azo dyes, such as Direct Red 81 (DR81), have successfully employed LC-MS analysis to identify degraded metabolite compounds. frontiersin.org This technique can illustrate the presence of intermediate compounds and help deduce possible degradation pathways by analyzing samples taken at different time intervals. frontiersin.orgscispace.com The separation of intermediate products can be achieved using various chromatographic columns and mobile phases, followed by detection and fragmentation in the mass spectrometer to determine their structures. scispace.com LC/MS/MS is considered highly appropriate for the detection of sulfonated, azo, anthraquinone, and triphenylmethane (B1682552) dyes and their degradation products in environmental samples. scispace.com

While specific LC/MS/MS data for the degradation of this compound were not extensively detailed in the search results, the successful application of this technique to structurally similar azo dyes like DR81 frontiersin.orgscispace.com and other dyes unl.ptepa.gov highlights its potential for studying the transformation products of this compound. The technique's ability to provide structural information through fragmentation patterns is key to identifying the various intermediate compounds formed during biological, chemical, or physical degradation processes.

Chromatographic Methods for Separation and Quantification of this compound and its Derivatives

Chromatographic methods are essential for the separation and quantification of this compound from complex matrices, such as wastewater, and for monitoring its concentration during treatment processes. These techniques enable the isolation of the dye from interfering substances and provide accurate measurements of its presence.

High-Performance Liquid Chromatography (HPLC) and HPLC-Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with Diode Array Detection (DAD), is a widely used technique for the analysis of textile dyes, including direct dyes. najah.edudoi.orgupb.rocore.ac.ukakjournals.com HPLC-DAD allows for the separation of this compound from other components in a sample based on its chemical properties and provides simultaneous detection across a range of wavelengths, enabling both identification and quantification. doi.orgacs.org

HPLC methods for dye analysis typically involve specific mobile phases, stationary phases, and detection wavelengths optimized for the target compounds. For instance, methods for analyzing direct and mordant dyes have utilized C18 stationary phases with mobile phases consisting of mixtures of methanol (B129727) or acetonitrile (B52724) and water, often with the addition of acids or salts to improve peak shape and separation. doi.orgupb.roakjournals.commdpi.comthermofisher.com DAD allows for the acquisition of UV-Vis spectra of eluting peaks, which serves as a powerful tool for confirming the identity of this compound by comparing its spectrum to that of a standard. doi.orgacs.org

Studies have demonstrated the effectiveness of HPLC-DAD for the quantitative determination of various direct dyes. najah.eduupb.ro The sensitivity and selectivity of HPLC-DAD make it suitable for monitoring the concentration of this compound in aqueous solutions during degradation or adsorption experiments. scispace.comupb.ro While specific HPLC parameters solely for this compound were not predominantly found, the general principles and applications to similar direct dyes, such as Direct Red 81 najah.edu and Direct Red 243 scispace.com, indicate that optimized HPLC-DAD methods can be developed for the accurate separation and quantification of this compound and its potential derivatives.

Microscopic and Surface Characterization Techniques for Adsorption Substrates

Adsorption is a common method for removing dyes like this compound from wastewater. The efficiency of this process is highly dependent on the properties of the adsorbent material. Microscopic and surface characterization techniques are crucial for understanding the morphology, structure, and surface properties of these adsorbents, which directly influence their adsorption capacity.

Scanning Electron Microscopy (SEM) for Adsorbent Surface Morphology and Texture

Scanning Electron Microscopy (SEM) is widely used to examine the surface morphology and texture of adsorbent materials at a micro- and nanoscale. mdpi.comresearchgate.netmdpi.comdeswater.comijcce.ac.irbioline.org.brchemmethod.comneptjournal.com SEM images provide visual information about the adsorbent's surface features, such as porosity, particle shape, and the presence of cracks or irregularities, which can affect the availability of adsorption sites. neptjournal.com

In the context of dye adsorption, SEM is often used to compare the surface of an adsorbent before and after dye uptake to observe how the dye molecules interact with and potentially cover the adsorbent surface. deswater.comchemmethod.com Studies on the adsorption of various direct dyes, including Direct Red 81 mdpi.com and Direct Red 243 deswater.com, on different adsorbents have utilized SEM to characterize the adsorbent's surface morphology and how it changes upon dye adsorption. The presence of heterogeneous pore layers visible in SEM images can indicate a good potential for dye adsorption. chemmethod.com

While specific SEM images related to this compound adsorption were not a primary outcome of the search, the application of SEM to characterize adsorbents used for other direct dyes mdpi.comdeswater.comijcce.ac.ir demonstrates its relevance for understanding the surface characteristics of materials employed for this compound removal.

X-ray Diffraction (XRD) for Adsorbent Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystalline structure, phase composition, and crystallite size of materials. mdpi.comresearchgate.netdeswater.comijcce.ac.irchemmethod.comvjs.ac.vnresearchgate.net For adsorbent materials used in dye removal, XRD analysis provides information about the mineralogical composition and the degree of crystallinity, which can influence the material's stability and adsorption behavior.

XRD patterns show characteristic peaks corresponding to the different crystalline phases present in the material. mdpi.comchemmethod.com Changes in peak positions, intensities, or the appearance of new peaks after dye adsorption can indicate interactions between the dye molecules and the adsorbent's crystal structure, although some studies show no significant change in the adsorbent's peaks after dye adsorption, suggesting the adsorption is primarily a surface phenomenon that doesn't alter the bulk crystal structure. mdpi.com

Research on adsorbents used for removing direct dyes like Direct Red 81 mdpi.com, Direct Red 243 deswater.com, and Direct Red 16 ijcce.ac.ir has incorporated XRD analysis to characterize the crystalline nature of the adsorbents. For example, XRD analysis of cockleshells used for DR81 adsorption identified the presence of calcium carbonate (aragonite) and showed no change in the peaks after adsorption. mdpi.com Similarly, clay adsorbents used for DR243 removal have been characterized by XRD. deswater.com These examples highlight the utility of XRD in understanding the structural properties of materials relevant to this compound adsorption.

Brunauer–Emmett–Teller (BET) Surface Area Analysis for Adsorbent Porosity and Surface Properties

Brunauer–Emmett–Teller (BET) surface area analysis is a standard technique used to determine the specific surface area, pore volume, and pore size distribution of porous materials. mdpi.comresearchgate.netdeswater.comijcce.ac.irbioline.org.brneptjournal.comiwaponline.comresearchgate.net These textural properties are critical parameters that significantly influence an adsorbent's capacity to remove dyes from solution. A higher surface area and appropriate pore structure generally lead to better adsorption performance by providing more available sites for dye molecules to bind.

BET analysis involves the adsorption and desorption of an inert gas, typically nitrogen, at a low temperature. The amount of gas adsorbed at different pressures is used to calculate the surface area and pore characteristics based on the BET theory. mdpi.combioline.org.br The shape of the adsorption-desorption isotherm can also provide information about the type of pores present (e.g., micropores, mesopores, macropores). mdpi.com

Investigative Frameworks for Direct Red 13 Degradation Mechanisms

The decomposition of persistent organic pollutants like the azo dye Direct Red 13 is a critical area of environmental research. Among the various advanced oxidation processes, photocatalysis has emerged as a highly effective method for breaking down these complex molecules into simpler, less harmful substances. This section explores the underlying principles and materials used in the photocatalytic degradation of this compound.

Photocatalytic Decomposition of this compound

Photocatalytic decomposition relies on the use of a semiconductor material that, upon absorbing light energy, initiates a series of redox reactions that lead to the degradation of organic compounds.

The core of semiconductor photocatalysis involves the generation of charge carriers and their subsequent reactions on the catalyst's surface.

When a semiconductor photocatalyst is irradiated with photons of energy equal to or greater than its band gap, electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB). mdpi.com This process leaves behind a positively charged "hole" (h⁺) in the valence band, creating an electron-hole pair. mdpi.comresearchgate.net These charge carriers are the primary drivers of the photocatalytic process.

The separated electrons and holes that reach the semiconductor surface initiate redox reactions with adsorbed species, primarily water and oxygen. The highly oxidizing holes (h⁺) in the valence band can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). researchgate.netjournals.co.za These radicals are powerful, non-selective oxidizing agents that can attack and degrade organic molecules like this compound. researcher.life

Design and Application of Advanced Photocatalytic Materials

To enhance the efficiency of photocatalytic degradation, significant research has focused on developing advanced materials with improved light absorption, charge separation, and surface reactivity.

Metal oxides are the most widely studied class of photocatalysts due to their stability, low cost, and effectiveness.

Titanium Dioxide (TiO₂): TiO₂ is considered the benchmark photocatalyst due to its high chemical stability, non-toxicity, and strong oxidizing power. It is effective in degrading a wide range of organic pollutants, including azo dyes. However, its large band gap (around 3.2 eV for the anatase phase) means it primarily absorbs UV light, limiting its efficiency under solar irradiation.

Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a band gap similar to TiO₂. It has been shown to be highly effective for the degradation of various dyes and, in some cases, exhibits higher photocatalytic activity than TiO₂ under certain conditions. However, ZnO can be prone to photocorrosion in acidic or alkaline solutions, which can reduce its long-term stability.

Bismuth Oxide/Titanium Dioxide (Bi₂O₃/TiO₂): To overcome the limitations of wide-bandgap semiconductors like TiO₂, heterojunctions with narrower band gap semiconductors are created. Coupling TiO₂ with bismuth oxide (Bi₂O₃), which has a narrower band gap (around 2.8 eV), can extend the light absorption range into the visible spectrum. jmaterenvironsci.com This coupling creates a heterojunction that promotes the efficient separation of photogenerated electron-hole pairs, significantly enhancing photocatalytic activity. mdpi.comjmaterenvironsci.com The formation of a Bi₂O₃/TiO₂ composite has been shown to lead to superior degradation rates for various dyes compared to the individual oxides. mdpi.comresearchgate.net

Table 1: Research Findings on Dye Degradation using Metal Oxide-Based Photocatalysts

PhotocatalystTarget DyeInitial ConcentrationCatalyst DoseIrradiation Time (min)Degradation Efficiency (%)Reference
UV/TiO₂Direct Red 23Not Specified1.5 g/L90> UV/ZnO
UV/ZnOReactive Black 525 mg/L1 g/L10~100
UV/TiO₂Reactive Black 525 mg/L1 g/L10~80
2.1% Bi₂O₃/TiO₂Rhodamine BNot SpecifiedNot Specified6099.6 mdpi.comsemanticscholar.org
Bi₂O₃/TiO₂ (BiT16)Methylene Blue30 ppmNot Specified12098.2 researchgate.net

Incorporating noble metals into semiconductor materials can further enhance photocatalytic efficiency. Noble metal nanoparticles, such as silver (Ag), can act as electron sinks, effectively trapping the photogenerated electrons from the semiconductor's conduction band. This process significantly reduces electron-hole recombination and promotes charge separation. researchgate.net

A complex nanocomposite like silver/silver vanadate/graphene oxide (Ag/Ag₃VO₄/AgVO₃/GO) has been developed as a visible-light-sensitive photocatalyst. In this system:

Silver Vanadates (Ag₃VO₄/AgVO₃): These are the primary semiconductor materials that absorb visible light.

Graphene Oxide (GO): GO provides a large surface area for dye adsorption and facilitates charge transfer.

Silver Nanoparticles (Ag): The Ag nanoparticles exhibit a surface plasmon resonance effect, which can enhance visible light absorption and promote the generation of charge carriers. They also act as electron traps.

This multi-component system has demonstrated effectiveness in the degradation of azo dyes like Direct Red 16, a compound structurally similar to this compound. researcher.life

Table 2: Research Findings on Direct Red 16 Degradation using Ag/Ag₃VO₄/AgVO₃/GO Nanocomposite

ParameterOptimized ConditionDegradation Efficiency (%)Reference
Initial Dye Concentration32 mg/L58.98
Catalyst Dosage0.2 g / 50 mL58.98
pH4.558.98
Irradiation Time155 min58.98
Covalent Organic Framework (COF)-Based Photocatalysts

Covalent Organic Frameworks (COFs) are emerging as a promising class of materials for photocatalysis due to their unique structural and electronic properties. acs.org These crystalline porous polymers are constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered and stable structures. acs.org Their inherent characteristics, such as high surface area, tunable porosity, and extended π-conjugation, make them effective as light-harvesting and catalytic platforms. acs.org

The application of COFs in the photodegradation of organic pollutants is an area of active research. acs.org For instance, porphyrin-based COFs have demonstrated the ability to cooperatively photocatalyze the oxidation of primary and secondary amines under red light irradiation (λ = 623 nm). acs.org Furthermore, certain COFs exhibit exceptional chemical stability across a wide pH range (from 9M HCl to 9M NaOH) and excellent photostability, showing no structural degradation after days of continuous light exposure. acs.org Some have also been engineered to have extended optical absorption into the near-infrared (NIR) region, with band gaps between 2.0 eV and 2.4 eV. acs.org

While specific studies on the degradation of this compound using COF-based photocatalysts are not extensively documented, the principles of their photocatalytic activity suggest strong potential. The broad absorption cross-section and photoconductive nature of COFs would be advantageous for breaking down complex azo dyes like this compound. acs.org The ability to tailor the building blocks of COFs allows for the tuning of their light-harvesting properties and catalytic activity, opening avenues for designing photocatalysts specifically for the degradation of persistent organic pollutants. acs.orgacs.org

Kinetic Modeling and Reaction Pathway Elucidation in Photocatalysis

The kinetics of photocatalytic degradation of azo dyes like this compound are often described by the Langmuir-Hinshelwood (L-H) model. mdpi.comresearchgate.net This model assumes that the reaction rate is proportional to the fraction of the photocatalyst surface covered by the dye molecules. The L-H model can be expressed as:

R = krKC / (1 + KC)

Where:

R is the initial rate of degradation.

kr is the reaction rate constant.

K is the adsorption coefficient of the dye on the photocatalyst surface.

C is the concentration of the dye.

For low initial dye concentrations, the equation can often be simplified to a pseudo-first-order kinetic model. mdpi.comresearchgate.net The study of photocatalytic degradation kinetics involves evaluating the true kinetic rates and their constants in relation to variables such as light intensity and the amount of catalyst. mdpi.com

Influence of Chemical and Physical Parameters on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of this compound is significantly influenced by a variety of chemical and physical parameters.

pH: The pH of the solution is a critical factor, affecting the surface charge of the photocatalyst and the speciation of the dye molecule. researchgate.netmdpi.com For the photocatalytic removal of Direct Red 23, an acidic pH was found to be optimal. nih.gov At lower pH values, the surface of photocatalysts like TiO₂ can become positively charged, which enhances the adsorption of anionic dyes. researchgate.net However, at very low pH, an excess of H⁺ can lead to other interactions that may not be favorable for degradation. mdpi.com Conversely, at high pH, the catalyst surface may be negatively charged, repelling anionic dyes but favoring the generation of hydroxyl radicals. researchgate.net

Catalyst Dosage: An increase in the catalyst dosage generally leads to an increased rate of degradation up to a certain point. mdpi.com This is because a higher catalyst loading provides more active sites for the reaction. mdpi.com However, beyond an optimal dosage, the degradation rate may decrease due to increased turbidity of the solution, which can scatter light and reduce its penetration, as well as catalyst particle agglomeration. researchgate.net

Initial Concentration: The initial concentration of the dye has a significant impact on the degradation efficiency. At lower concentrations, the degradation rate is typically higher because there are sufficient active sites on the catalyst surface for the dye molecules. researchgate.net As the initial concentration increases, the degradation rate may decrease. researchgate.net This is attributed to the increased number of dye molecules competing for the limited active sites on the catalyst surface and the reduced penetration of light through the solution. researchgate.netresearchgate.net

Light Intensity: Light intensity plays a direct role in the photocatalytic process, as a higher intensity generally leads to a higher rate of electron-hole pair generation, and consequently, a faster degradation rate. researchgate.net However, at very high light intensities, the rate may plateau as the system becomes limited by other factors, such as mass transfer or the number of available active sites. researchgate.netresearchgate.net The use of red light has been explored as it can offer deeper penetration into the reaction medium, which is advantageous for scalability. beilstein-journals.org

Co-existing Species: The presence of other ions and chemical species in the wastewater can either enhance or inhibit the photocatalytic degradation of this compound. Some ions can act as radical scavengers, thereby reducing the degradation efficiency. acs.org For example, chloride and bromide ions can hinder photocatalytic oxidation by suppressing the activity of hydroxyl radicals. acs.org Conversely, the addition of certain oxidizing agents like H₂O₂ or persulfates can enhance the degradation rate by generating additional hydroxyl radicals. mdpi.com

Table 1: Influence of Operational Parameters on Photocatalytic Degradation

Parameter General Effect on Degradation Rate Rationale
pH Highly dependent on the specific dye and catalyst system. researchgate.netnih.gov Affects the surface charge of the catalyst and the ionization state of the dye molecule, influencing adsorption. researchgate.netmdpi.com
Catalyst Dosage Increases to an optimum level, then decreases. mdpi.com More active sites are available up to a point, after which light scattering and particle aggregation reduce efficiency. mdpi.comresearchgate.net
Initial Concentration Decreases with increasing concentration. researchgate.net At higher concentrations, active sites become saturated, and light penetration is reduced. researchgate.netresearchgate.net
Light Intensity Increases with intensity up to a saturation point. researchgate.net Higher intensity generates more electron-hole pairs, but the rate can become limited by other factors. researchgate.netresearchgate.net
Co-existing Species Can be inhibitory or enhancing. mdpi.comacs.org Some ions scavenge radicals, reducing efficiency, while some oxidizing agents can generate more radicals, increasing efficiency. mdpi.comacs.org

Biological and Enzymatic Degradation of this compound

Microbial Bioremediation Approaches and Strain Performance

Bacterial degradation is a cost-effective and environmentally friendly approach for the remediation of textile dyes. jneonatalsurg.com Several bacterial species have demonstrated the ability to decolorize and degrade azo dyes like this compound.

Bacillus species have shown significant potential for the degradation of Direct Red dyes. jneonatalsurg.com Strains of Bacillus sp. have been reported to achieve up to 80% degradation of Direct Red within 24-48 hours under neutral pH and a temperature of 28°C. jneonatalsurg.com The degradation process is often facilitated by enzymes such as azoreductase, which breaks the azo linkage of the dye. nih.gov The efficiency of degradation by Bacillus sp. is influenced by environmental and nutritional factors. For another azo dye, Bacillus subtilis showed the highest decolorization rate at 35°C. nih.gov Statistical modeling has been used to optimize conditions for dye decolorization by Bacillus sp., achieving over 98% efficiency for Direct Red 81 within 24 hours with the supplementation of glucose, MgSO₄, and urea (B33335) at 30°C and pH 7.0. frontiersin.org

Citrobacter species are also known for their metabolic versatility and have been implicated in the degradation of various environmental pollutants. nih.gov While specific studies detailing the degradation of this compound by Citrobacter sp. are limited, their known ability to degrade complex aromatic compounds suggests they could be effective. nih.gov For example, Citrobacter freundii has been shown to degrade pesticides like fenvalerate, indicating its enzymatic capability to break down complex organic structures. nih.gov This bacterium is widely distributed in nature and is part of the normal flora in the intestines of various animals. nih.gov

Yeasts are another group of microorganisms that have been effectively used for the decolorization and biotransformation of azo dyes.

Meyerozyma guilliermondii , an oleaginous yeast, has been identified as a potent strain for the decolorization of various azo dyes. nih.govresearchgate.net Strains of M. guilliermondii can efficiently decolorize different azo dyes, with reported decolorization percentages ranging from 86.79% to 99.54% within 12 hours for a 40.0 μmol/L dye concentration. mdpi.com The decolorization mechanism can involve both biodegradation and biosorption. mdpi.com Optimal conditions for dye decolorization by M. guilliermondii A4 were found to be a temperature of 35°C and a pH of 6.0, with the presence of sucrose (B13894) and ammonium (B1175870) sulfate (B86663) as carbon and nitrogen sources, respectively. mdpi.com This yeast has also been noted for its halotolerance, being able to decolorize dyes in the presence of high salt concentrations, which is a significant advantage for treating industrial effluents. mdpi.com

Table 2: Performance of Microbial Systems in Azo Dye Degradation

Microbial Strain Target Dye Degradation/Decolorization Efficiency Optimal Conditions Reference
Bacillus sp. Direct Red Up to 80% in 24-48 hours Neutral pH, 28°C jneonatalsurg.com
***Bacillus sp.* DMS2** Direct Red 81 >98% in 24 hours 30°C, pH 7.0, with glucose, MgSO₄, urea frontiersin.org
***Meyerozyma guilliermondii* A4** Various Azo Dyes 86.79–99.54% in 12 hours 35°C, pH 6.0, with sucrose, (NH₄)₂SO₄ mdpi.com

Table 3: List of Chemical Compounds

Compound Name
This compound
Covalent Organic Frameworks (COFs)
Porphyrin
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Titanium dioxide (TiO₂)
Hydrogen peroxide (H₂O₂)
Persulfates
Chloride
Bromide
Glucose
Magnesium sulfate (MgSO₄)
Urea
Fenvalerate
Sucrose
Ammonium sulfate ((NH₄)₂SO₄)
Zinc oxide (ZnO)
Ferric oxide (Fe₂O₃)
Tin oxide (SnO₂)
Copper(II) ion (Cu²⁺)
Aluminum ion (Al³⁺)
Chromium(III) ion (Cr³⁺)
Tin(IV) ion (Sn⁴⁺)
Bismuthate ion (BiO₃⁻)
Sulfate ion (SO₄²⁻)
Cyanide ion (CN⁻)
Ethanol (C₂H₅OH)
Isopropanol

Enzymatic Mechanisms in Azo Dye Reduction (e.g., Azoreductases, Laccases)

The enzymatic degradation of azo dyes like this compound is a key focus of bioremediation research. The primary enzymes involved are azoreductases and laccases, which function through different mechanisms to decolorize and break down these complex molecules.

Azoreductases: These enzymes are responsible for the reductive cleavage of the azo bond (-N=N-), which is the initial and rate-limiting step in the bacterial degradation of azo dyes. researchgate.netresearchgate.net This reaction breaks the chromophore, leading to the decolorization of the dye. Azoreductases catalyze this reduction in the presence of reducing equivalents such as NADH or NADPH. researchgate.netpsu.edu The process involves the transfer of electrons to the azo dye, which acts as the electron acceptor. researchgate.net This cleavage results in the formation of smaller, often colorless, aromatic amines, which may be toxic and require further degradation. researchgate.netmdpi.com

Bacterial degradation involving azoreductases is often more efficient under anaerobic or microaerophilic conditions, as oxygen can compete with the azo dye for the reducing equivalents. nih.govnih.gov Azoreductases are found in a wide variety of bacteria and can be flavin-dependent or flavin-independent. mdpi.comnih.gov For instance, a study on Enterococcus faecalis demonstrated that its FMN-dependent azoreductase could effectively reduce various azo dyes, and its expression in E. coli significantly increased the rate of dye reduction in intact cells. nih.gov

Laccases: In contrast to the reductive action of azoreductases, laccases are multi-copper oxidoreductase enzymes that degrade azo dyes through oxidation. psu.edunih.gov They are commonly found in fungi, particularly white-rot fungi. nih.gov Laccases oxidize phenolic and non-phenolic compounds by removing a hydrogen atom from hydroxyl or amino groups, generating free radicals. psu.edursc.org This process can lead to the cleavage of the azo bond. The substrate range of laccases can be expanded by using small molecules called mediators, such as 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or 1-hydroxybenzotriazole (B26582) (HBT), which are oxidized by the enzyme and then go on to oxidize the dye molecule. psu.edunih.govuminho.pt Laccase-mediated degradation is an aerobic process, as the enzyme uses molecular oxygen as the final electron acceptor, reducing it to water. nih.gov

The following table summarizes the key differences between these two primary enzymatic mechanisms.

FeatureAzoreductasesLaccases
Reaction Type ReductionOxidation
Primary Bond Cleaved Azo bond (-N=N-)Aromatic rings, functional groups
Required Conditions Anaerobic/MicroaerophilicAerobic
Electron Donor NADH, NADPHSubstrate (dye)
Electron Acceptor Azo DyeMolecular Oxygen (O₂)
Common Microbial Source BacteriaFungi (e.g., white-rot fungi)
Initial Products Aromatic AminesOxidized dye radicals, smaller phenolics
Use of Mediators Not requiredOften used to enhance activity

Exploration of Anaerobic and Microaerophilic Degradation Pathways

The degradation pathway of this compound, like other azo dyes, is significantly influenced by the availability of oxygen. Anaerobic and microaerophilic (low oxygen) conditions are crucial for the initial step of bioremediation.

Under anaerobic conditions, the primary mechanism for azo dye degradation is reductive cleavage of the azo bond (–N=N–). nih.govnih.gov This step is catalyzed by azoreductase enzymes produced by various anaerobic and facultative anaerobic bacteria. researchgate.net The absence of oxygen is critical because it is a more favorable electron acceptor than the azo bond. When oxygen is present, it inhibits the activity of azoreductases, thus preventing decolorization. nih.govnih.gov The reduction of the azo bond breaks the molecule into two or more aromatic amines, which are typically colorless but can be more toxic than the parent dye. mdpi.comnih.gov

A common strategy for the complete mineralization of azo dyes is a two-stage anaerobic/aerobic process. nih.gov

Anaerobic Stage: In this initial stage, the complex azo dye is decolorized through the reductive cleavage of the azo bonds. This transforms the dye into aromatic amine intermediates.

Aerobic Stage: The aromatic amines produced in the first stage are then subjected to aerobic conditions. In the presence of oxygen, different sets of microorganisms and enzymes (e.g., oxygenases) can effectively degrade these aromatic amines, ideally mineralizing them into simpler, non-toxic compounds like carbon dioxide, water, and inorganic salts. nih.govnih.gov

Studies have shown that for some bacteria, the presence of L-cysteine in an anaerobic environment can enhance azo dye depletion by contributing to the production of hydrogen sulfide (B99878) (H₂S), which can chemically reduce the azo bond. nih.gov The global anaerobic metabolism regulator FNR in E. coli has been identified as necessary for the degradation of certain azo dyes, highlighting the complex regulatory networks involved in these pathways. nih.gov

Optimization of Bioremediation Conditions (e.g., nutritional parameters, aeration, pH, temperature)

The efficiency of this compound bioremediation is highly dependent on specific environmental and nutritional parameters. Optimizing these conditions is essential for maximizing the growth of degrading microorganisms and the activity of their enzymes.

Nutritional Parameters: Microorganisms require a source of carbon and nitrogen for growth and metabolism. The addition of co-substrates like glucose or yeast extract often enhances the rate of decolorization. nih.gov These supplemental nutrients provide the necessary energy and reducing equivalents (like NADH) to drive the enzymatic reduction of the azo dye. nih.gov However, the concentration of these supplements must be optimized, as excessive amounts can sometimes inhibit degradation.

Aeration: As discussed previously, aeration is a critical control parameter.

Anaerobic/Microaerophilic Conditions: Essential for the initial reductive cleavage of the azo bond by azoreductases. nih.govnih.gov

Aerobic Conditions: Required for the subsequent degradation of the aromatic amine intermediates formed after the initial decolorization. nih.govnih.gov A sequential anaerobic-aerobic treatment system is often the most effective strategy for complete mineralization. nih.gov

pH and Temperature: Both pH and temperature significantly affect microbial growth and enzyme stability and activity. Each microbial strain or consortium has an optimal pH and temperature range for dye degradation. For example, a study on mixed bacterial cultures for degrading Direct Red 81 found tolerance up to a pH of 10 and temperatures up to 60°C. mdpi.com Generally, most bacteria used for bioremediation prefer a pH range of 6.0 to 8.0. Deviations from the optimal range can lead to reduced enzyme activity and lower degradation efficiency. Similarly, temperature affects metabolic rates; while some thermotolerant species exist, many mesophilic bacteria function best between 25°C and 40°C. researchgate.netresearchgate.net

The table below provides a summary of optimal conditions found in various bioremediation studies for azo dyes.

ParameterOptimal Condition/RangeRationale/Effect
pH Typically 6.0 - 8.0; can vary by microbeAffects enzyme structure and activity, and microbial growth. mdpi.comresearchgate.net
Temperature Mesophilic (25-40°C) or Thermophilic (up to 60°C)Influences microbial metabolic rates and enzyme kinetics. mdpi.comnih.gov
Carbon Source e.g., Glucose (2 g/L), Yeast Extract (0.1%)Provides energy and reducing power (NADH) for azoreductase activity. mdpi.comnih.gov
Aeration Anaerobic for decolorization, Aerobic for mineralizationOxygen inhibits azoreductases but is needed for amine degradation. nih.govnih.gov
Salinity Varies; some halotolerant cultures tolerate up to 5%High salt concentrations can inhibit microbial growth and enzyme function. mdpi.com

Identification of Biodegradation Intermediates and End-Products

The biodegradation of this compound results in the formation of various intermediate compounds before potential complete mineralization. Identifying these intermediates is crucial for assessing the detoxification efficiency of the treatment process, as some breakdown products can be more hazardous than the original dye. nih.gov

The initial step in the biodegradation of this compound under anaerobic conditions is the reductive cleavage of its azo bonds by azoreductases. mdpi.com This breaks the large dye molecule into smaller aromatic amines. For a diazo dye like this compound, this cleavage can occur symmetrically or asymmetrically, leading to a variety of amine intermediates. mdpi.com

Common analytical techniques used to identify these products include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.gov

For example, a study on the related Disperse Red 13 dye revealed that its reduction and oxidation products exhibited mutagenic activity. nih.gov The breakdown of azo dyes often releases sulfonated and non-sulfonated aromatic amines. While the goal of bioremediation is the complete mineralization of these amines into CO₂, H₂O, and inorganic ions, this is not always achieved. The persistence of aromatic amine intermediates is a significant concern due to their potential carcinogenicity and mutagenicity. mdpi.comnih.gov

The proposed degradation pathway often involves:

Reductive Cleavage: The -N=N- bonds are broken, forming various aromatic amines.

Deamination and Desulfonation: The amine (-NH₂) and sulfonate (-SO₃H) groups are removed from the aromatic rings. nih.gov

Ring Cleavage: The aromatic rings are opened by oxygenase enzymes under aerobic conditions, leading to the formation of aliphatic acids.

Mineralization: These simpler organic acids are further metabolized and eventually converted to carbon dioxide and water. mdpi.com

The effectiveness of a bioremediation strategy is ultimately determined by its ability to not only decolorize the dye but also to degrade these potentially harmful aromatic intermediates into non-toxic end-products. mdpi.com

Electrochemical Transformation of this compound

Electrochemical methods represent a powerful alternative to biological treatments for the degradation of recalcitrant organic pollutants like this compound. These processes utilize electrochemical reactions at an electrode surface to oxidize or reduce the dye molecules.

Principles of Electrochemical Oxidation and Reduction for Azo Dye Treatment

Electrochemical treatment of azo dyes can occur through two main pathways: oxidation at the anode and reduction at the cathode.

Electrochemical Oxidation: This is the more common approach and involves the removal of electrons from the dye molecule, leading to its breakdown. researchgate.net The process can be direct or indirect.

Direct Anodic Oxidation: The dye molecule is adsorbed onto the anode surface and is directly oxidized at a high anode potential. This process is highly dependent on the electrode material. researchgate.net

Indirect Anodic Oxidation: This involves the electrochemical generation of powerful oxidizing species in the solution, which then chemically attack and degrade the dye. At the anode, water can be oxidized to form highly reactive hydroxyl radicals (•OH). youtube.com In the presence of chloride ions (often added as a supporting electrolyte), active chlorine species (Cl₂, HOCl, ClO⁻) can be generated, which also contribute significantly to dye degradation. researchgate.netresearchgate.net These generated oxidants are non-selective and can effectively mineralize a wide range of organic compounds. researchgate.net

Electrochemical Reduction: This process occurs at the cathode and involves the addition of electrons to the dye molecule. Similar to enzymatic reduction, the primary target of electrochemical reduction is the azo bond. peacta.orgutexas.edu The transfer of electrons cleaves the -N=N- chromophore, resulting in decolorization and the formation of aromatic amines. peacta.orgnih.gov This method can be effective for decolorization but, like anaerobic bioremediation, often requires a subsequent oxidation step to mineralize the resulting amines.

Application and Performance of Diverse Electrode Materials (e.g., iron, conducting polymers, boron-doped diamond, Ti/Pt)

Electrode MaterialTypePrimary MechanismPerformance & Characteristics
Iron (Fe) Anode/CathodeAnode: Electro-Fenton (generates •OH via Fe²⁺ + H₂O₂). Cathode: Reduction.Often used in Electro-Fenton processes, where Fe²⁺ ions catalyze the decomposition of electro-generated H₂O₂ into hydroxyl radicals. kneopen.com Chalcopyrite, a natural iron-containing mineral, has also been explored as a cost-effective iron source. kneopen.com
Conducting Polymers Anode/CathodeOxidation/ReductionNanocomposites of polymers with materials like TiO₂ can be used for photocatalytic degradation. mdpi.com They offer a large surface area but stability can be a concern.
Boron-Doped Diamond (BDD) AnodeDirect & Indirect OxidationConsidered a state-of-the-art anode material. It has a very wide potential window, is extremely robust, and is highly efficient at generating hydroxyl radicals (•OH). youtube.comnih.gov BDD electrodes can achieve very high rates of mineralization (COD removal) with low energy consumption compared to other anodes. kneopen.comyoutube.com
Ti/Pt (Platinum on Titanium) AnodeDirect & Indirect OxidationPlatinum is a highly effective catalyst with good conductivity and stability. researchgate.netresearchgate.net Ti/Pt electrodes are effective for dye degradation, though they are generally less efficient at complete mineralization than BDD and can be expensive. researchgate.netresearchgate.net Mixed metal oxide (MMO) coatings on titanium, such as Ti/IrO₂/RuO₂, are also widely used. researchgate.net

Boron-Doped Diamond (BDD) electrodes are particularly noteworthy for their high performance. They possess high chemical and electrochemical stability and promote the generation of a large quantity of hydroxyl radicals, leading to the efficient and often complete mineralization of organic pollutants like this compound into CO₂ and water. youtube.comyoutube.com Studies on various dyes have shown that BDD anodes can achieve high removal efficiencies for both color and Chemical Oxygen Demand (COD). kneopen.commdpi.com

Titanium (Ti) based electrodes, often coated with platinum (Pt) or mixed metal oxides (e.g., SnO₂, IrO₂), are also widely investigated. researchgate.neteeer.org These are known as Dimensionally Stable Anodes (DSAs). A Ti/Pt/SnO₂ anode, for instance, has demonstrated up to 80% COD removal for crystal violet dye, highlighting its effectiveness. mdpi.com The coating enhances the catalytic activity and stability of the pure titanium substrate. eeer.org

Role of Advanced Oxidation Processes (AOPs) in Electrochemical Degradation (e.g., Electro-Fenton Processes)

Advanced Oxidation Processes (AOPs) are a class of procedures characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of breaking down complex organic molecules like this compound into simpler, less harmful compounds, and ultimately, to carbon dioxide, water, and inorganic ions. scispace.com

Among various AOPs, the electro-Fenton (EF) process is particularly effective for the degradation of recalcitrant azo dyes. scispace.com The fundamental principle of the electro-Fenton process is the in-situ generation of Fenton's reagent, which is a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂). In an acidic medium, these two components react to produce hydroxyl radicals.

The key reactions in the electro-Fenton process are as follows:

Cathodic generation of hydrogen peroxide: Oxygen, typically bubbled into the electrochemical cell, is reduced at the cathode to produce hydrogen peroxide. O₂ + 2H⁺ + 2e⁻ → H₂O₂

Fenton's reaction: The electro-generated H₂O₂ reacts with Fe²⁺ ions, which are added to the solution, to produce hydroxyl radicals. Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Cathodic regeneration of ferrous ions: The ferric ions (Fe³⁺) produced in the Fenton reaction are continuously reduced back to ferrous ions at the cathode, thus catalytically sustaining the process. Fe³⁺ + e⁻ → Fe²⁺

The hydroxyl radicals produced are the primary agents of degradation, attacking the chromophoric azo bond (–N=N–) of the this compound molecule, leading to rapid decolorization. Subsequent attacks on the resulting aromatic intermediates lead to the opening of the aromatic rings and further mineralization.

Research on related azo dyes, such as Direct Red 80, has demonstrated the efficacy of the electro-Fenton process using a boron-doped diamond anode and a carbon-felt cathode, achieving significant removal of the dye and reduction in chemical oxygen demand (COD) and total organic carbon (TOC). scispace.comkneopen.com The process effectively mineralizes the organic pollutants, with higher treatment efficiencies often observed when using iron sulfate as the source of ferrous ions. scispace.comkneopen.com

Parametric Optimization for Electrochemical Systems

Current Density: This parameter dictates the rate of electrochemical reactions. An increase in current density generally enhances the production of oxidizing species like hydroxyl radicals, leading to a faster degradation rate. However, excessively high current densities can lead to diminished current efficiency due to the promotion of side reactions, such as the oxygen evolution reaction, and increased energy consumption. For the degradation of Reactive Red 147, a current density of 10 mA cm⁻² was found to be optimal from a technical and economic standpoint. researchgate.net In the case of Direct Red 80 degradation via the electro-Fenton process, higher COD removal was achieved at an increased current density of 25 A m⁻². scispace.com

Solution pH: The pH of the electrolyte solution is a crucial factor, particularly in electro-Fenton processes. An acidic environment, typically in the pH range of 3 to 4, is considered optimal. scispace.com At this pH, the generation of hydroxyl radicals from the Fenton reaction is most efficient. At higher pH values, iron ions tend to precipitate as ferric hydroxide (Fe(OH)₃), which reduces the concentration of available Fe²⁺ catalyst and inhibits the reaction. Conversely, at very low pH, the formation of oxonium ions (H₃O₂⁺) can stabilize the hydrogen peroxide, reducing its reactivity with Fe²⁺. nih.gov

Supporting Electrolyte Composition: Supporting electrolytes are added to the solution to increase its conductivity and facilitate the flow of current. The choice of electrolyte can also influence the degradation mechanism. Sodium sulfate (Na₂SO₄) is commonly used as it is relatively inert. nih.gov However, the presence of chloride ions (from NaCl, for instance) can lead to the formation of active chlorine species (Cl₂/HClO/ClO⁻) at the anode, which are also powerful oxidizing agents and can contribute to dye degradation through indirect oxidation. nih.gov Studies on Congo Red have shown a significantly faster degradation process in a NaCl medium compared to sulfate or perchlorate-based electrolytes. nih.gov

Stirring Speed: The stirring or agitation speed affects the mass transport of the dye molecules from the bulk solution to the surface of the electrodes. An adequate stirring speed is necessary to overcome mass transfer limitations, ensuring that the dye molecules and the electro-generated oxidants are in constant contact. This enhances the degradation rate. However, beyond a certain point, increasing the stirring speed may not significantly improve the degradation efficiency and could lead to unnecessary energy consumption.

Table 1: Parametric Optimization for the Degradation of Various Red Dyes

Dye Optimal Current Density Optimal pH Supporting Electrolyte Key Findings Reference
Direct Red 80 25 A m⁻² (for COD removal) ~3-4 Iron Sulfate Higher current density favored mineralization. Iron sulfate was an effective catalyst. scispace.com
Direct Red 23 Not specified 9 (for Ozonation) Not applicable Maximum decolorization was achieved at alkaline pH in an ozonation process. tandfonline.com
Direct Red 81 Not specified 3 Hydrogen Peroxide, Iron (II) Sulfate Fenton oxidation was effective, with optimal conditions at acidic pH. sums.ac.ir
Reactive Red 147 10 mA cm⁻² Acidic Na₂SO₄ and NaCl Acidic medium and the presence of chloride favored decolorization and mineralization. researchgate.net
Acid Red G 20 mA cm⁻² 3 Na₂SO₄ Achieved 94.05% removal in 80 minutes under optimal conditions. nih.gov

Electrochemical Monitoring Techniques

To understand the reaction kinetics and mechanisms of this compound degradation, various in-situ electrochemical monitoring techniques are employed. These methods provide valuable insights into the electrochemical behavior of the dye and the performance of the degradation system.

Cyclic Voltammetry (CV): Cyclic voltammetry is a powerful technique used to study the electrochemical properties of a substance in solution. By scanning the potential of a working electrode and measuring the resulting current, CV can reveal the oxidation and reduction potentials of this compound and its degradation intermediates. A typical cyclic voltammogram for an azo dye will show peaks corresponding to the reduction of the azo group and the oxidation of the aromatic rings. During the degradation process, the disappearance of these peaks can be monitored over time to track the breakdown of the dye molecule. This technique has been used to investigate the metabolic intermediates in the reduction of azo dyes. nih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance properties of the electrochemical cell, including the electrode-electrolyte interface. By applying a small amplitude AC signal over a range of frequencies, an impedance spectrum is generated. Analysis of this spectrum can yield information about the charge transfer resistance, which is related to the kinetics of the electrochemical reactions, and the double-layer capacitance of the electrodes. Changes in the impedance spectrum during the degradation process can indicate fouling of the electrode surface or changes in the solution's conductivity. EIS is also a valuable tool for characterizing textile electrodes used in various electrochemical applications. researchgate.net

These monitoring techniques, in conjunction with other analytical methods such as UV-Vis spectrophotometry and high-performance liquid chromatography (HPLC), provide a comprehensive picture of the degradation pathway and efficiency of the electrochemical treatment of this compound. nih.gov

Adsorption Phenomena and Interaction Mechanisms of Direct Red 13

Adsorption Isotherm Modeling for Direct Red 13 Interactions

Adsorption isotherms are fundamental to describing how a substance like this compound distributes between the liquid phase (water) and the solid phase (adsorbent) at equilibrium. These models provide insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.

Application and Comparative Analysis of Langmuir, Freundlich, Temkin, and Dubinin–Radushkevich Models

To understand the interaction between this compound and an adsorbent, experimental equilibrium data are fitted to various isotherm models.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.netnih.gov It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. Studies on similar direct dyes, such as Direct Red 81 and Direct Red 23, have shown that the Langmuir model often provides a good fit for the experimental data, indicating a monolayer adsorption process. researchgate.netmdpi.com For instance, the adsorption of Direct Red 81 onto cockleshells was best represented by the Langmuir model, confirming the homogeneity of the adsorption process. mdpi.com

Freundlich Isotherm: Unlike the Langmuir model, the Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.goviosrjournals.org It describes multilayer adsorption. If the Freundlich model fits well, it suggests that the adsorbent surface is made up of different types of binding sites.

Temkin Isotherm: This model considers the effect of adsorbent-adsorbate interactions on the adsorption process. researchgate.netnih.gov It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. researchgate.net The fit of the Temkin model indicates that the adsorption process is characterized by a uniform distribution of binding energies up to a certain maximum.

Dubinin–Radushkevich (D–R) Isotherm: This model is more general than the Langmuir model as it does not assume a homogeneous surface or constant adsorption potential. nih.gov It is often used to distinguish between physical and chemical adsorption based on the calculated mean free energy of adsorption (E). nih.govresearchgate.net If the value of E is below 8 kJ/mol, the process is considered physisorption; if E is between 8 and 16 kJ/mol, it suggests ion-exchange. researchgate.net

For Direct Red dyes, the choice of the best-fit model depends heavily on the specific adsorbent used. For example, while the adsorption of Direct Red 81 on cockleshells followed the Langmuir model, other systems might be better described by the Freundlich or Temkin models, reflecting the complexity of the interactions. mdpi.com

Interactive Data Table: Isotherm Model Parameters for Direct Dyes

Adsorbent Dye Best Fit Model q_max (mg/g) (Langmuir) K_L (L/mg) (Langmuir) K_F ((mg/g)(L/mg)¹/ⁿ) (Freundlich) n (Freundlich)
Cockleshells Direct Red 81 Langmuir 4.65 - - - 0.982
Artichoke Activated Carbon Direct Red 23 Langmuir 47.5 - - - -

Note: Data for different dyes and adsorbents are presented for comparative purposes. The suitability of a model is often determined by the correlation coefficient (R²), with values closer to 1 indicating a better fit.

Determination of Maximum Adsorption Capacity and Monolayer Coverage

The maximum adsorption capacity (q_max) is a critical parameter derived from the Langmuir isotherm model. iosrjournals.org It represents the maximum amount of a substance that can be adsorbed per unit mass of the adsorbent to form a complete monolayer on the surface. This value is essential for evaluating and comparing the performance of different adsorbent materials.

For instance, a study on the removal of this compound using a Fe-SA-Y@Fe₃O₄ composite reported a remarkable adsorption capacity of 2487 mg/g. In other studies involving similar dyes, the maximum adsorption capacity for Direct Red 23 on activated carbon derived from artichoke was found to be 47.5 mg/g, while for Direct Red 81 on cockleshells, it was 4.65 mg/g. researchgate.netmdpi.com These variations highlight the significant influence of the adsorbent's nature and surface properties on its ability to sequester dyes. A higher q_max value indicates a more effective adsorbent for a given dye.

Kinetic Studies of this compound Adsorption Processes

Adsorption kinetics describe the rate at which a solute is removed from a solution, providing crucial information about the reaction pathways and the mechanism of adsorption. youtube.com Understanding the kinetics is vital for optimizing the contact time required for an efficient wastewater treatment process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Two of the most widely used models to analyze adsorption kinetics are the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model assumes that the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. youtube.com It is generally applicable over the initial stages of an adsorption process.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemical adsorption, or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. youtube.comnih.gov A key advantage of this model is that it predicts the behavior over the whole range of the adsorption process. youtube.com

In numerous studies on the adsorption of direct dyes, including analogs of this compound, the pseudo-second-order model has been found to provide a better fit to the experimental data than the pseudo-first-order model. researchgate.netmdpi.comnih.gov This is often indicated by a higher correlation coefficient (R²) and a closer agreement between the calculated and experimental values of adsorption capacity at equilibrium (q_e). The applicability of this model suggests that the adsorption of these dyes is likely controlled by a chemical process. youtube.com

Interactive Data Table: Kinetic Model Parameters for Direct Dyes

Adsorbent Dye Best Fit Model q_e (exp) (mg/g) q_e (cal) (mg/g) (Pseudo-Second-Order) k₂ (g/mg·min)
Cockleshells Direct Red 81 Pseudo-Second-Order - - - >0.99
Artichoke Activated Carbon Direct Red 23 Pseudo-Second-Order - - - ~1.0

Elovich and Intra-particle Diffusion Models for Rate-Limiting Step Determination

To further elucidate the adsorption mechanism, the Elovich and intra-particle diffusion models are often employed.

Elovich Model: This model is useful for describing adsorption processes on highly heterogeneous surfaces and is often associated with chemisorption kinetics. researchgate.netresearchgate.net It posits that the adsorption rate decreases exponentially as the amount of adsorbed solute increases.

Intra-particle Diffusion Model: Adsorption is a multi-step process that typically involves the transport of the solute from the bulk solution to the exterior surface of the adsorbent (film diffusion), followed by the diffusion of the solute into the pores of the adsorbent (intra-particle diffusion), and finally the adsorption onto the active sites. youtube.com The intra-particle diffusion model, proposed by Weber and Morris, is used to identify the rate-limiting step. The model's plot of q_t versus t⁰·⁵ can reveal the controlling mechanism. If the plot is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. However, if the plot shows multiple linear segments and does not pass through the origin, it indicates that the adsorption process is complex and that both film diffusion and intra-particle diffusion contribute to the rate control. researchgate.net

Material Science of Adsorbents for this compound Sequestration

The effectiveness of an adsorption process is intrinsically linked to the material properties of the adsorbent. Key characteristics include a high specific surface area, a porous structure, and the presence of surface functional groups that can interact with the dye molecules. A wide range of materials have been investigated for the removal of direct dyes.

Mineral-Based Adsorbents: Natural materials like kaolinite (B1170537) and other clays (B1170129) are often used due to their low cost and availability. researchgate.net Their layered silicate (B1173343) structure provides surfaces for adsorption. Modifications, such as acid treatment, can enhance their surface area and adsorption capacity.

Carbon-Based Adsorbents: Activated carbons are highly effective adsorbents due to their extensive microporous structure and large surface area. semanticscholar.org They can be produced from various carbonaceous precursors, including agricultural waste like rice husks or artichoke, through processes of carbonization and activation. researchgate.netiosrjournals.org The surface chemistry of activated carbon can be tailored to enhance its affinity for specific pollutants.

Composite Materials: Advanced adsorbents include composite materials that combine the properties of different components. For example, a Fe-SA-Y@Fe₃O₄ composite has been used for the removal of this compound. Such materials can offer enhanced adsorption capacities and can be engineered to have magnetic properties for easy separation from water after treatment.

Biopolymers: Materials like chitosan (B1678972) , derived from crustacean shells, are effective biosorbents. Chitosan's structure is rich in amino (-NH₂) and hydroxyl (-OH) groups, which serve as active binding sites for anionic dyes like this compound. nih.gov It can be used in various forms, such as microspheres, to facilitate its application in treatment columns.

The selection of an adsorbent is often a balance between its removal efficiency, cost, availability, and potential for regeneration and reuse. researchgate.net

Natural and Modified Biomass-Derived Adsorbents (e.g., turmeric root spent, cockleshells)

The use of natural and waste biomass as adsorbents presents a sustainable and economical approach to dye removal. These materials are often abundant, biodegradable, and require minimal processing.

Nutraceutical industrial turmeric root spent (NITRS), a waste product from the curcumin (B1669340) extraction process, has been investigated as a viable biosorbent for this compound. mdpi.com Studies have demonstrated its potential for removing this specific dye from aqueous solutions. The adsorption capacity of NITRS is influenced by several factors, including the initial dye concentration, adsorbent particle size, pH, and temperature. mdpi.comrsc.org Research indicates that NITRS possesses a high fibrous matrix with a hierarchical porous structure, which is conducive to adsorption. mdpi.comrsc.org The presence of cellulosic and ligno-cellulosic materials imparts both hydrophilic and hydrophobic properties, allowing for varied interactions with the dye molecule. mdpi.comrsc.org A maximum adsorption capacity of 23 mg/g was reported at an optimal pH of 6.0 for an initial dye concentration of 100 mg/L. mdpi.comrsc.org

While other biomass materials like cockleshells are known for their use as adsorbents, primarily due to their high calcium carbonate content, specific research detailing their use for the adsorption of this compound is not extensively documented in the reviewed literature. mdpi.commdpi.com

Adsorption Parameters for this compound on Turmeric Root Spent
ParameterValueSource
Maximum Adsorption Capacity (q_e)23 mg/g mdpi.comrsc.org
Optimal pH6.0 mdpi.com
Kinetic Model FitPseudo-first order mdpi.comrsc.org
Adsorbent StructureHigh fibrous matrix, hierarchical porous structure mdpi.comrsc.org

Clay-Based and Mineral Adsorbents (e.g., kaolinite, diatomite, ZSM-5)

Clay minerals and other natural minerals are widely studied adsorbents due to their low cost, abundance, and specific physicochemical properties, such as porosity and charged surfaces.

Kaolinite, a 1:1 aluminosilicate (B74896) clay, has proven effective in removing the anionic bis-azo dye this compound from aqueous solutions. researchgate.net The adsorption efficiency is dependent on parameters such as initial dye concentration, adsorbent dose, pH, and temperature. researchgate.net Studies fitting experimental data to isotherm models found a high correlation with the Langmuir isotherm, indicating a monolayer adsorption process on a homogeneous surface. researchgate.net A monolayer adsorption capacity (Qm) of 7.5 mg/g has been reported. researchgate.net The kinetic data for the adsorption of this compound onto kaolinite aligns well with the pseudo-first-order model. researchgate.net

While other minerals like diatomite and zeolites such as ZSM-5 are recognized for their adsorbent capabilities for various dyes, specific studies focusing on their direct application for the removal of this compound were not prominent in the reviewed literature. nih.govrsc.orgresearchgate.net Diatomite, however, has been used as a component in engineered composites for this purpose. researchgate.net

Adsorption Parameters for this compound on Kaolinite
ParameterValueSource
Monolayer Adsorption Capacity (Q_m)7.5 mg/g researchgate.net
Optimal pH7.0 (tested) researchgate.net
Isotherm Model FitLangmuir researchgate.net
Kinetic Model FitPseudo-first order researchgate.net

Engineered Composite Adsorbents (e.g., magnetic amino acid-functionalized hybrid beads)

To enhance adsorption capacity and facilitate easy separation of the adsorbent from water, engineered composite materials are being developed. These materials often combine the properties of multiple components to create a superior adsorbent.

One such example is a dual-ion-crosslinked magnetic sodium alginate-based biogel composite (Fe-SA-Y@Fe3O4), which has demonstrated ultra-strong performance for the removal of this compound. researchgate.net These macrogel beads exhibit a unique cauliflower-shaped surface and a sensitive magnetic response, allowing for rapid separation post-treatment. researchgate.net This composite achieved an exceptionally high adsorption capacity of 2487 mg/g for this compound within an equilibrium time of 60 minutes at 298 K and an optimal pH of 2.0. researchgate.net The adsorption process was well-described by the pseudo-second-order rate model and the Langmuir isothermal model. researchgate.net

Adsorption Parameters for this compound on Fe-SA-Y@Fe3O4 Composite
ParameterValueSource
Maximum Adsorption Capacity2487 mg/g researchgate.net
Removal Efficiency99.5% researchgate.net
Optimal pH2.0 researchgate.net
Equilibrium Time60 min researchgate.net
Isotherm Model FitLangmuir researchgate.net
Kinetic Model FitPseudo-second-order researchgate.net

Mechanistic Insights into Adsorption Processes

Understanding the mechanisms of adsorption is critical for optimizing the process and designing effective adsorbents. The removal of this compound is governed by a combination of physicochemical interactions, which are heavily influenced by solution chemistry and the adsorbent's surface properties.

Elucidation of Physicochemical Interactions (e.g., hydrogen bonding, Van der Waals forces, electrostatic interactions)

The adsorption of this compound onto various surfaces is driven by a combination of forces. For anionic dyes like this compound, electrostatic interaction is a key mechanism, particularly on surfaces that can acquire a positive charge. researchgate.net This is often achieved by lowering the pH of the solution.

Influence of Solution Chemistry on Adsorption Efficiency (e.g., initial pH, ionic strength, temperature)

The chemistry of the aqueous solution plays a pivotal role in the efficiency of the adsorption process.

Initial pH: The pH of the solution is one of the most critical factors, as it affects both the surface charge of the adsorbent and the ionization state of the dye molecule. nih.gov this compound is an anionic dye containing sulfonate groups. In acidic conditions (low pH), the surface of many adsorbents, such as kaolinite and composites, becomes protonated, resulting in a net positive charge. researchgate.net This positive charge creates a strong electrostatic attraction with the negatively charged anionic dye molecules, leading to enhanced adsorption. researchgate.net Conversely, at higher pH, the adsorbent surface tends to become negatively charged, causing electrostatic repulsion with the dye anions and thus decreasing adsorption efficiency. researchgate.net For instance, the maximum removal of this compound by a magnetic composite was observed at pH 2.0. researchgate.net

Ionic Strength: The presence of salts in the wastewater can influence dye adsorption. An increase in ionic strength can have complex effects. It may decrease electrostatic interactions by shielding the charged sites on the adsorbent. rsc.org However, for some systems, an increased electrolyte concentration can enhance adsorption by causing dye molecules to aggregate less, which favors their transfer to the adsorbent phase. nih.gov

Temperature: The effect of temperature indicates the thermodynamic nature of the adsorption. The process can be either exothermic (adsorption decreases with increasing temperature) or endothermic (adsorption increases with increasing temperature). researchgate.net For example, the adsorption of this compound onto some adsorbents has been found to be an exothermic and spontaneous process. researchgate.net The temperature can affect the solubility and diffusion rate of the dye molecules as well as the physical structure of the adsorbent. rsc.org

Role of Adsorbent Surface Characteristics (e.g., porosity, active sites, surface charge)

The intrinsic properties of the adsorbent material are fundamental to its capacity for dye removal.

Porosity and Surface Area: A high specific surface area and a porous structure are highly desirable for an adsorbent. rsc.org Porosity provides a larger area for the dye molecules to contact and bind to, while the pore channels can facilitate the diffusion of dye molecules into the adsorbent's interior. rsc.orgrsc.org The fibrous and porous matrix of turmeric root spent is a key feature contributing to its effectiveness. rsc.org

Active Sites: The nature and density of active sites on the adsorbent surface determine the strength and type of interactions with the dye. rsc.org These sites can be functional groups (like hydroxyl, carboxyl) on biomass-derived carbons or aluminol and silanol (B1196071) groups on the edges of clay particles. elsevierpure.comwikipedia.org For engineered composites, functionalization, such as with amino groups, can be used to intentionally introduce specific active sites to target certain pollutants.

Surface Charge: As discussed, the surface charge of the adsorbent is crucial, especially for ionic dyes like this compound. mdpi.com The point of zero charge (pHPZC) is an important characteristic, indicating the pH at which the adsorbent surface is neutral. nih.gov At a pH below the pHPZC, the surface is positively charged, favoring the adsorption of anionic dyes. At a pH above the pHPZC, the surface is negative, repelling them. nih.gov The permanent negative charge on the basal planes of kaolinite, arising from isomorphous substitution, and the pH-dependent charge on its edges both play a role in its interaction with dye molecules. mdpi.com

Theoretical and Computational Chemistry Approaches to Direct Red 13

Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations

QM and MD simulations are essential tools for studying the behavior of molecules at different levels of detail. QM methods, based on the principles of quantum mechanics, are used to describe the electronic structure and properties of molecules, while MD simulations employ classical mechanics to model the movement and interaction of atoms and molecules over time.

Electronic Structure Calculations for Reactive Centers and Energy Landscapes

Electronic structure calculations, often performed using QM methods, are crucial for identifying reactive centers within a molecule like Direct Red 13 and mapping out energy landscapes for chemical reactions. These calculations can determine the distribution of electron density, molecular orbitals (such as HOMO and LUMO), and partial charges, which are indicative of potential sites for chemical attack or transformation. Studies on azo dyes often involve calculating the electronic structure to understand their stability and reactivity, particularly concerning the azo (-N=N-) group and the surrounding aromatic rings. The energy landscape describes the potential energy of a molecular system as a function of its geometry, providing insights into reaction pathways, transition states, and the relative stability of different conformers or tautomers. Ab initio simulations and studies are mentioned in the context of molecular dynamics and theoretical calculations ugr.esugr.es.

Investigation of Photon-Electron Transfer Processes in Azo Dye Systems

Photon-electron transfer processes are fundamental to the light absorption properties and photocatalytic degradation of azo dyes. Computational methods, particularly QM and time-dependent DFT (TD-DFT), can be used to investigate these processes. These calculations can model the absorption of light (photons) and the subsequent transfer of electrons within the dye molecule or between the dye and other species, such as photocatalysts. Research on photocatalytic degradation of azo dyes using materials like TiO2 highlights the importance of understanding photon-electron transfer mechanisms, where anatase TiO2 is noted for photocatalysis and photon-electron transfer cmu.ac.th. The primary detection mechanism of photodetectors is also described as photon-electron transfer researchgate.netgoogle.com. Studies on the kinetics of electron transfer processes in azo dye decolorization in microbial fuel cells also demonstrate the application of such investigations researchgate.net.

Simulation of Molecular Interactions and Bonding Characteristics

Molecular dynamics simulations are employed to study the interactions of azo dye molecules with their environment, such as solvents, surfaces, or other molecules. These simulations can provide information about molecular conformation, aggregation behavior, diffusion, and the nature of intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these interactions is vital for applications such as dye adsorption on materials, membrane separation processes, and the behavior of dyes in solution. Molecular dynamics simulations have been used to explain the high water stability of membranes and the role of hydrophobic interactions in rejecting pollutant molecules like dyes researchgate.net. Simulations can also explore the interaction parameters between fluids and nanopores in membranes designed for dye rejection researchgate.net. Studies on molecular interactions can also involve analyzing electron density distributions and charge transfer contributions to understand bonding characteristics researchgate.net.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in chemistry due to its balance of accuracy and computational efficiency, making it suitable for studying larger molecules like azo dyes. DFT focuses on the electron density of a system to determine its electronic structure and properties.

Assessment of Functionals for Azo Dye Systems

The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional. Various functionals exist, and their suitability can vary depending on the molecular system and the properties being calculated. For azo dyes, researchers often assess different functionals by comparing calculated properties with experimental data to determine which functional provides the best agreement. Studies on various molecular systems, including those relevant to organic molecules, often involve evaluating the performance of different DFT functionals ugr.esugr.es. The B3LYP functional, for instance, is frequently used in studies involving organic molecules and spectroscopic property predictions researchgate.netscribd.com.

Prediction of Spectroscopic Properties and Electronic Transitions

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of azo dyes, particularly their UV-Vis absorption spectra. These calculations can determine the energies and intensities of electronic transitions, which correspond to the absorption peaks observed experimentally. This helps in understanding the origin of color in azo dyes and how structural modifications affect their optical properties. TD-DFT calculations are commonly used to determine theoretical UV-Vis excitation energies for the singlet states of molecules researchgate.net. DFT calculations can also be used to investigate the structure and spectroscopic properties of organic ligands and complexes science.govscience.gov. The prediction of spectroscopic properties using DFT calculations is a common application in the study of organic molecules researchgate.netresearchgate.net.

Modeling of Adsorption and Catalytic Mechanisms at the Molecular Level

Modeling adsorption and catalytic mechanisms at the molecular level is crucial for understanding how molecules interact with surfaces, particularly in processes like dye removal from wastewater. Computational studies, often employing methods like DFT, are used to investigate the adsorption of molecules on various surfaces. wikipedia.orgacs.org The presence of a solvent, such as water, significantly influences adsorption phenomena compared to gas-phase adsorption, and incorporating solvent effects into models is an active area of research. clemson.edu Molecular dynamics simulations and random walk models can be combined to simulate the diffusion and adsorption of molecules at liquid-solid interfaces, providing insights into the sticking coefficient and informing future kinetic models. clemson.edu Characterizing adsorbed molecules using techniques like in situ solid-state NMR spectroscopy can provide structural information about catalysts and insights into reaction intermediates and mechanisms, complementing computational modeling. frontiersin.org

Development and Application of Chemometric and Machine Learning Models

Chemometrics involves the application of mathematical and statistical methods, including artificial intelligence and machine learning, to analyze chemical data and extract useful information. brjac.com.breigenvector.com Machine learning models, such as artificial neural networks, are particularly useful for capturing complex, non-linear relationships in chemical systems where traditional methods may struggle. mdpi.comwikipedia.org

Multi-way Chemometric Methods (e.g., Direct Trilinear Decomposition, Tensorial Calibration)

Multi-way chemometric methods, such as Direct Trilinear Decomposition (DTLD) and Tensorial Calibration, are used to analyze and model complex data with three or more dimensions. spectroscopyonline.comspectroscopyonline.com These methods are particularly useful for interpreting multi-dimensional data arrays, such as those obtained from hyphenated analytical techniques like chromatography with spectral detection. spectroscopyonline.comspectroscopyonline.commdpi.com DTLD breaks down multi-dimensional data into simpler components while preserving the data's natural structure. spectroscopyonline.comspectroscopyonline.com Tensorial Calibration extends traditional calibration approaches to work directly with multi-way data, enabling the building of predictive models. spectroscopyonline.comspectroscopyonline.com These methods can provide advantages like the "second-order advantage," allowing for the analysis of analytes in the presence of uncalibrated interferents. spectroscopyonline.comspectroscopyonline.comunr.edu.ar Algorithms based on the trilinear model, such as Parallel Factor Analysis (PARAFAC) and DTLD, are employed for multi-way calibration from trilinear three-way data. mdpi.comunr.edu.ar

Artificial Neural Network (ANN) Modeling for Process Prediction and Optimization

Artificial Neural Networks (ANNs), inspired by biological neural networks, are computational models used for modeling and optimization in various chemical processes, including the remediation of dyes. mdpi.comwikipedia.orgeeer.orgfkit.hr ANNs can effectively model complex, non-linear relationships between input and output data. mdpi.comwikipedia.orgeeer.org In the context of dye removal, ANN models can be developed to predict removal efficiency based on various parameters such as adsorbent concentration, initial dye concentration, contact time, and pH. mdpi.comfkit.hr The architecture of an ANN typically includes an input layer, one or more hidden layers with interconnected neurons, and an output layer. wikipedia.orgeeer.orgfkit.hr Training of ANN models often involves algorithms like back-propagation to minimize the error between predicted and experimental outputs. mdpi.comwikipedia.orgeeer.org Studies have shown that ANN models can accurately predict dye adsorption capacity and removal efficiency. mdpi.comfkit.hr

Response Surface Methodology (RSM) for Experimental Design and Optimization

Response Surface Methodology (RSM) is a statistical technique widely used for experimental design and process optimization. mdpi.combioline.org.brpjoes.comcsuohio.edustatease.com The primary goal of RSM is to determine the optimal conditions for a process influenced by multiple parameters. mdpi.combioline.org.brcsuohio.edu This methodology involves performing statistically designed experiments, estimating coefficients in a mathematical model, and predicting and verifying the response. bioline.org.brpjoes.com Common RSM designs include Box-Behnken design (BBD) and Central Composite Design (CCD), which are suitable for fitting quadratic surfaces and analyzing the interactive effects of factors. mdpi.compjoes.comstatease.com RSM has been successfully applied to optimize dye removal processes by adsorption, examining the effects of parameters such as initial dye concentration, adsorbent dose, and pH. mdpi.comcsuohio.edu For instance, RSM has been used to optimize the biosorption of Direct Red 81, identifying optimal conditions for high removal efficiency. mdpi.com

Example Data Table (Illustrative - based on general RSM applications in dye removal, not specific to this compound due to lack of specific data in searches):

ParameterLow Level (-1)Medium Level (0)High Level (+1)
Initial Dye Concentration (mg/L)1050100
Adsorbent Dose (g)0.51.01.5
pH369

Example Research Findings (Illustrative - based on general ANN and RSM applications in dye removal, not specific to this compound due to lack of specific data in searches):

Studies utilizing ANN for dye adsorption modeling have reported high correlation coefficients (R²) between predicted and experimental values, indicating the model's accuracy. mdpi.comfkit.hr For example, an ANN model with a specific architecture (e.g., {9-11-4-3} neurons in layers) was found to precisely predict maximum dye adsorption capacity. fkit.hr Similarly, RSM studies have demonstrated the effectiveness of this method in optimizing dye removal, with high removal efficiencies achieved at optimized conditions. mdpi.compjoes.com ANOVA analysis in RSM can confirm the significance of individual parameters and the adequacy of the regression model. mdpi.com

Environmental Transformation and Remediation Strategies for Direct Red 13

Comparative Analysis of Direct Red 13 Degradation and Removal Technologies

The removal of azo dyes like this compound from wastewater is approached through various physical, chemical, and biological methods. scientifictemper.comcsuohio.edu The selection of a suitable technology depends on factors such as treatment efficiency, cost, operational complexity, and the generation of secondary pollutants. csuohio.edunih.gov

Each category of treatment—physical, chemical, and biological—presents a distinct set of advantages and disadvantages in the context of this compound remediation.

Physical Methods: These methods primarily involve the transfer of the dye from the liquid phase to a solid phase without chemical alteration. csuohio.edu Adsorption is the most common physical method, utilizing materials with high surface area to bind dye molecules. researchgate.netnih.gov

Efficiency: Adsorption can achieve high removal percentages. For instance, adsorbents like kaolinite (B1170537), activated carbon, and various nanocomposites have demonstrated significant uptake capacities for direct dyes. researchgate.netresearchgate.net A study using Fe-SA-Y@Fe3O4 composite for this compound removal reported an efficiency of 99.5%. researchgate.net Another study on Direct Red 80 using chitosan (B1678972) microspheres achieved 97% color removal. researchgate.net

Limitations: A primary limitation is that adsorption is a phase-transfer process, not a degradative one. researchgate.net This results in the generation of dye-laden solid waste (sludge) that requires further treatment or secure disposal. csuohio.edu The cost and regeneration of adsorbents can also be a significant drawback. nih.govresearchgate.net For example, while granular activated carbon is effective, its use can be expensive. researchgate.net

Chemical Methods: These methods employ chemical reactions to break down the dye molecules, often into simpler, less harmful compounds. csuohio.edu Advanced Oxidation Processes (AOPs) are a prominent category. researchgate.netresearchgate.net

Efficiency: Chemical methods, particularly AOPs like Fenton's reagent, ozonation, and photocatalysis, can achieve very high degradation rates, often exceeding 90%. researchgate.netresearchgate.net The Fenton process has been shown to be highly effective for color reduction, and photo-Fenton processes can achieve complete decolorization and significant Chemical Oxygen Demand (COD) removal for similar azo dyes. researchgate.netmdpi.com These methods can potentially mineralize the dye to CO2, H2O, and inorganic ions. researchgate.net

Limitations: The high cost of reagents (e.g., hydrogen peroxide, Fenton's catalyst) and energy consumption (e.g., for UV lamps in photocatalysis) are major constraints. csuohio.edumdpi.com Chemical treatments can also produce secondary toxic pollutants or sludge, and their efficiency can be highly dependent on operational parameters like pH. csuohio.eduresearchgate.net For example, Fenton's reaction works best in acidic conditions (pH ~2.5-3), which may require pH adjustment of the wastewater. researchgate.netmdpi.com

Biological Methods: This approach utilizes the metabolic activity of microorganisms (bacteria, fungi, algae) or their enzymes to break down the complex dye structure. csuohio.eduresearchgate.net

Efficiency: Biological treatments, such as those using sequencing batch reactors (SBR), can achieve good color and COD removal, with efficiencies around 84% and 82%, respectively, reported for a mono-azo dye. researchgate.net Fungal cultures and microbial consortia have also shown high decolorization potential for various direct dyes. scientifictemper.comresearchgate.net They are generally considered cost-effective and environmentally friendly. csuohio.edu

Limitations: A significant drawback is that many synthetic dyes, including azo dyes, are recalcitrant to natural biodegradation. researchgate.netresearchgate.net The process is often slow, and the anaerobic breakdown of azo bonds can lead to the formation of potentially carcinogenic aromatic amines. scientifictemper.comnih.gov The efficiency can be sensitive to environmental conditions like pH, temperature, and the presence of other toxic substances in the wastewater. researchgate.netresearchgate.net

Interactive Table: Comparative Overview of Treatment Technologies for Direct Dyes

Treatment Method Technology Principle Typical Efficiency Advantages Limitations Reference
Physical Adsorption (Activated Carbon, Clays (B1170129), Biopolymers)Phase transfer of dye molecules from liquid to solid adsorbent surface.80-99.5% color removal. researchgate.netresearchgate.netHigh efficiency, simple operation, reusability of some adsorbents. nih.govresearchgate.netSludge generation, cost of adsorbent and regeneration, phase transfer not degradation. csuohio.eduresearchgate.net csuohio.edunih.govresearchgate.netresearchgate.netresearchgate.net
Physical Coagulation-FlocculationDestabilization of colloidal particles to form larger aggregates (flocs) for sedimentation.Up to 98% for disperse dyes, lower for soluble direct dyes. researchgate.netEffective for suspended solids and some color removal, widely used. csuohio.eduSludge production, use of chemicals, less effective for soluble dyes. csuohio.eduresearchgate.net csuohio.eduresearchgate.net
Chemical Fenton/Photo-FentonOxidation by hydroxyl radicals (•OH) generated from H₂O₂ and Fe²⁺ (with or without UV light).>90% color removal, up to 80% COD removal. researchgate.netmdpi.comRapid degradation, high efficiency, potential for complete mineralization. researchgate.netresearchgate.netHigh reagent/energy cost, strict pH requirements (acidic), sludge formation. csuohio.edumdpi.com csuohio.eduresearchgate.netresearchgate.netresearchgate.netmdpi.com
Chemical Ozonation (O₃/AOPs)Oxidation by molecular ozone or •OH radicals generated from ozone decomposition.High color removal (>90%). researchgate.netPowerful oxidant, no sludge formation, disinfection capability. researchgate.netfrtr.govHigh energy cost, formation of by-products (e.g., bromate), low solubility of ozone. researchgate.netfrtr.gov researchgate.netfrtr.gov
Biological Aerobic/Anaerobic DigestionMicrobial breakdown of organic matter. Anaerobic stage breaks azo bond; aerobic stage degrades amines.~84% color removal, ~82% COD removal. researchgate.netLow operational cost, environmentally friendly, low sludge production. csuohio.eduSlow process, formation of toxic aromatic amines, sensitivity to toxicity. researchgate.netscientifictemper.comresearchgate.net researchgate.netscientifictemper.comcsuohio.eduresearchgate.netresearchgate.net

Transformation Pathways of this compound in Aqueous and Adsorptive Systems

Understanding the transformation pathways of this compound is crucial for assessing the environmental fate of the dye and the potential toxicity of its degradation products. The degradation process typically initiates with the cleavage of the azo bonds (–N=N–), which are the chromophoric groups responsible for the dye's color.

In aqueous systems , particularly under reductive (anaerobic) conditions or through certain chemical attacks, the primary transformation step is the reductive cleavage of the two azo linkages in the this compound molecule. This breakdown leads to the formation of several aromatic amines. Based on the structure of this compound, the expected initial amine products would be:

Benzidine (B372746)

4-Aminonaphthalene-1-sulfonic acid

6-Amino-4-hydroxynaphthalene-2-sulfonic acid

The formation of these intermediate compounds, particularly benzidine, is a major concern as benzidine is a known human carcinogen. Subsequent degradation of these aromatic amines is often slower and more difficult than the initial decolorization step. researchgate.netnih.gov

Under oxidative conditions , such as those in Advanced Oxidation Processes (AOPs), the degradation mechanism is more complex. Highly reactive species like hydroxyl radicals (•OH) attack the molecule non-selectively. researchgate.net The attack can occur at the azo bond, the aromatic rings, or the auxochromic groups (–NH₂). This leads to the opening of the aromatic rings and progressive fragmentation of the molecule, ideally culminating in complete mineralization to carbon dioxide, water, nitrate, and sulfate (B86663) ions. researchgate.netresearchgate.net However, incomplete oxidation can result in a complex mixture of intermediate products, including smaller organic acids and nitro-aromatic compounds, which themselves can be toxic. nih.gov

In adsorptive systems , the transformation is less direct. While adsorption itself is a physical process, the adsorbent surface can sometimes facilitate catalytic degradation, especially with modified or composite adsorbents. researchgate.net More commonly, the transformation occurs in a subsequent degradation step after the dye has been adsorbed. The interaction between the dye and the adsorbent surface (e.g., electrostatic interactions, hydrogen bonding) can influence the accessibility of the dye's functional groups to chemical or biological attack in an integrated treatment system. researchgate.netmdpi.com

Advanced Treatment System Development and Optimization for this compound Removal

To overcome the limitations of individual treatment methods, research has focused on developing advanced and integrated systems that combine different processes for more efficient and complete remediation of this compound and other recalcitrant dyes. mdpi.commdpi.com

Combining adsorption with a degradation process offers a synergistic approach to dye removal. This integration can function in two main ways: a two-step process or a simultaneous process.

Two-Step (Sequential) Process: This typically involves an initial adsorption step to concentrate the dye from a large volume of wastewater onto an adsorbent. The now concentrated dye on the adsorbent is then subjected to a degradation process, such as chemical oxidation or bioregeneration. nih.gov This approach is advantageous as it makes the subsequent degradation more efficient and economically viable by treating a smaller, more concentrated volume. nih.govnih.gov

Simultaneous (In-Situ) Process: In this setup, adsorption and degradation occur in the same reactor. Photocatalytic adsorbents are a prime example, where a material like TiO₂ or ZnO is used as both an adsorbent and a photocatalyst. The adsorbent surface concentrates the dye molecules, bringing them into close proximity with the catalytically active sites where reactive oxygen species are generated under UV irradiation, leading to enhanced degradation rates. researchgate.net This overcomes mass transfer limitations that can occur in aqueous-phase degradation alone.

One study highlighted combining polymer adsorption with an AOP, achieving over 90% removal of a direct dye, demonstrating the effectiveness of such integrated systems. mdpi.com Similarly, combining the Fenton process with a subsequent biological treatment has been shown to be effective, where the chemical oxidation breaks down the complex dye into more biodegradable intermediates, which are then mineralized by the biological process. mdpi.com

Scaling up laboratory-proven technologies for industrial wastewater treatment requires careful process design and engineering. Key considerations include:

Reactor Design: For adsorption, continuous flow systems like packed-bed columns are generally more efficient for large-scale applications than batch reactors. The design must optimize contact time, flow rate, and bed depth to maximize adsorbent capacity and avoid premature breakthrough. researchgate.net For AOPs, reactor design must ensure efficient delivery of reagents and energy (e.g., UV light penetration in photocatalysis, ozone mixing in ozonation). researchgate.netfrtr.gov

Process Control and Automation: Industrial-scale systems require robust monitoring and control of key parameters like pH, temperature, reagent dosage, and flow rate to ensure consistent performance and comply with discharge regulations. mdpi.com

Sludge Management: Technologies that minimize sludge production, such as certain AOPs or biological methods, are preferable. csuohio.edu For processes that do generate sludge, like coagulation and adsorption, an effective and environmentally sound sludge management and disposal plan is essential. researchgate.net

System Integration: Designing a multi-stage system (e.g., coagulation -> adsorption -> AOP) requires careful integration to ensure the output from one stage is suitable as the input for the next. mdpi.com This integrated approach can provide a robust and reliable solution for meeting stringent environmental discharge standards for pollutants like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.